molecular formula C15H18O B8344485 2-Butyl-7-methoxynaphthalene

2-Butyl-7-methoxynaphthalene

Cat. No. B8344485
M. Wt: 214.30 g/mol
InChI Key: WZLCIDHDIMIQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018630B2

Procedure details

Using 7-methoxy-2-naphthyltrifluoromethanesulfonate (30.63 g, 0.10 mol) and butyne gas (a product manufactured by TOKYO CHEMICAL INDUSTRY CO., LTD., 100 g, large excess), 7-butyn-1-yl-2-methoxynaphthalene was synthesized by the same operation as that in the method for synthesizing 7-decyl-2-methoxynaphthalene according to Example 3, and subjected to column chromatography (silica gel, developed with a mixture of toluene and hexane) to obtain a light yellow oil product of 7-butyn-1-yl-2-methoxynaphthalene (18.1 g, yield of 56%). The obtained 7-butyn-1-yl-2-methoxynaphthalene (total amount) was subjected to catalytic reduction in toluene (275 ml) under a hydrogen atmosphere by adding 10% Pd/C (1.83 g). The obtained product was subjected to column chromatography (silica gel, developed with a mixture of toluene and hexane) to obtain 7-butyl-2-methoxynaphthalene (compound (3)-04, 17.80 g, yield of 97%).
Name
7-butyn-1-yl-2-methoxynaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.83 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][C:11]([O:15][CH3:16])=[CH:12]2)=[CH:7][CH:6]=1)#[C:2][CH2:3][CH3:4].CCCCCC>C1(C)C=CC=CC=1.[Pd]>[CH2:1]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][C:11]([O:15][CH3:16])=[CH:12]2)=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
7-butyn-1-yl-2-methoxynaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#CCC)C1=CC=C2C=CC(=CC2=C1)OC
Step Two
Name
Quantity
275 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1.83 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=C2C=CC(=CC2=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.